molecular formula C6H9N3O2 B2539106 1-methyl-4-(2-nitroethyl)-1H-pyrazole CAS No. 1935327-00-6

1-methyl-4-(2-nitroethyl)-1H-pyrazole

Cat. No. B2539106
CAS RN: 1935327-00-6
M. Wt: 155.157
InChI Key: HCQINFVFCKTSCK-UHFFFAOYSA-N
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Description

“1-methyl-4-(2-nitroethyl)-1H-pyrazole” is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . This particular compound has a methyl group attached at the 1-position and a 2-nitroethyl group attached at the 4-position of the pyrazole ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered pyrazole ring with a methyl group and a 2-nitroethyl group attached. The presence of the nitro group could potentially make the compound a good electrophile, susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a nitro group could potentially make the compound a good electrophile .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information on what this compound is used for, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyrazole derivatives are known to have a wide range of biological activities and are used in the development of various drugs . Therefore, one potential direction could be to explore the biological activity of this compound and its potential use in drug development.

properties

IUPAC Name

1-methyl-4-(2-nitroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQINFVFCKTSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(2-nitroethyl)-1H-pyrazole

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